molecular formula C18H20FN5O4S B2590178 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide CAS No. 899733-45-0

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide

Cat. No. B2590178
CAS RN: 899733-45-0
M. Wt: 421.45
InChI Key: WWZKZBSSSWKEQL-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H20FN5O4S and its molecular weight is 421.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Research has demonstrated the synthesis of complex organic compounds, including those with fluorophenyl, thieno[3,4-c]pyrazol, and methylpiperazinyl groups, showcasing the diversity of chemical synthesis techniques and the potential for creating novel therapeutic agents. For example, the study by Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, highlighting the interest in fluorinated pyrazoles as building blocks in medicinal chemistry due to their functional groups that allow further functionalization (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & De Kimpe, 2011).

Antimicrobial and Anticancer Activities

The exploration of novel heterocyclic compounds for their antimicrobial and anticancer activities is a significant area of research. Al-Harthy et al. (2018) synthesized a series of 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles, which were screened against different bacteria and fungi strains, indicating the potential of such compounds in developing new antibacterial and antifungal agents (Al-Harthy, Zoghaib, Stoll, & Abdel-Jalil, 2018).

Neuropharmacological Applications

Compounds similar to the one have also been evaluated for their neuropharmacological properties. The study on orexin-1 receptor mechanisms by Piccoli et al. (2012) provides an example of how selective antagonism at specific receptors could represent novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component, showcasing the potential therapeutic applications of these compounds in the realm of neuropsychiatric disorders (Piccoli, M. M. Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, D. Fabio, & Corsi, 2012).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4S/c1-22-6-8-23(9-7-22)18(26)17(25)20-16-14-10-29(27,28)11-15(14)21-24(16)13-4-2-12(19)3-5-13/h2-5H,6-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKZBSSSWKEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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